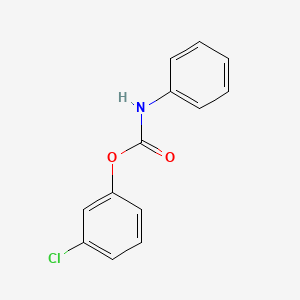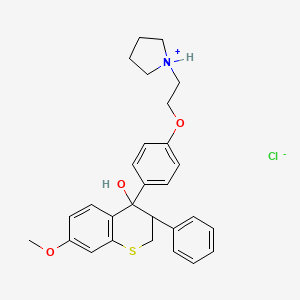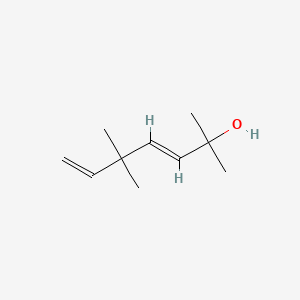
p-Methylbenzyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methylbenzyl benzoate is an organic compound belonging to the ester class. It is characterized by the presence of a benzoate group attached to a p-methylbenzyl moiety. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Methylbenzyl benzoate can be synthesized through the esterification of p-methylbenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can yield p-methylbenzyl alcohol and benzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: p-Methylbenzyl alcohol and benzoic acid.
Substitution: Substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Methylbenzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its aromatic properties and in the production of various consumer products.
Wirkmechanismus
The mechanism of action of p-methylbenzyl benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular membranes or interfering with enzymatic processes. The exact pathways and molecular targets are still under investigation, but its aromatic structure suggests potential interactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: Another ester with similar aromatic properties but lacks the p-methyl group.
Benzyl benzoate: Similar structure but with a benzyl group instead of a p-methylbenzyl group.
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Uniqueness: p-Methylbenzyl benzoate is unique due to the presence of the p-methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it more suitable for specific applications in fragrance and organic synthesis.
Eigenschaften
CAS-Nummer |
38418-10-9 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
VHSYVZKRJCCJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





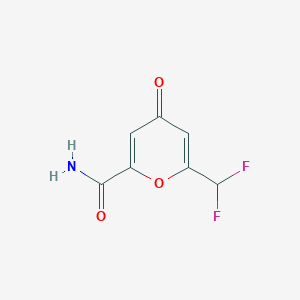
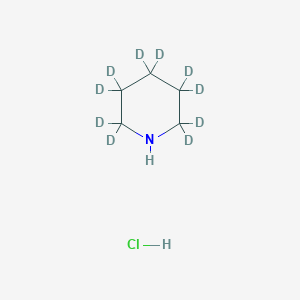
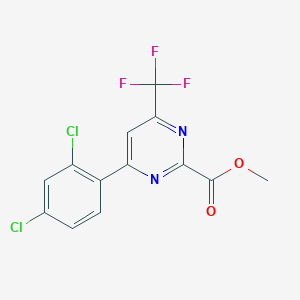

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
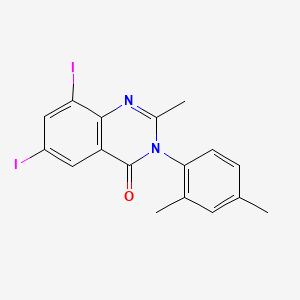
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
